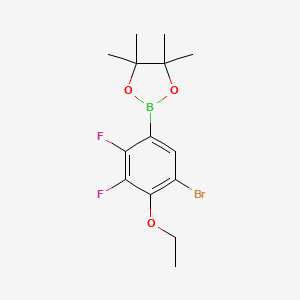

2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound features a brominated and fluorinated aromatic ring, which can impart unique reactivity and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of the corresponding aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

Industrial production methods for such compounds generally scale up the laboratory procedures, optimizing for cost, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Cross-Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form phenols or reduction to form the corresponding hydrocarbon.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, DMSO)

Cross-Coupling: Palladium catalysts, bases (e.g., potassium phosphate), solvents (e.g., THF, toluene)

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Major Products

Substitution: Aryl amines, aryl thiols

Cross-Coupling: Biaryl compounds

Oxidation: Phenols

Reduction: Hydrocarbons

Aplicaciones Científicas De Investigación

Chemistry

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Catalysis: Employed in catalytic processes, particularly in cross-coupling reactions.

Biology and Medicine

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

Material Science: Incorporated into polymers and materials with specific electronic or optical properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Mecanismo De Acción

The mechanism of action for 2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetalation, followed by reductive elimination to form the new carbon-carbon bond.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

2-(4-Bromo-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A closely related compound with similar reactivity but different substitution pattern.

Uniqueness

2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which can influence its reactivity and the properties of the resulting products. The presence of both bromine and fluorine atoms can enhance its utility in various synthetic applications.

Actividad Biológica

2-(5-Bromo-2,3-difluoro-4-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C14H18BBrF2O3

- Molecular Weight : 359.09 g/mol

- CAS Number : Not available

- Purity : 97%

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through boron chemistry. Boron compounds are known to participate in various biochemical processes including enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : Boron compounds can inhibit certain enzymes by forming stable complexes with them.

- Cell Signaling Modulation : The compound may interfere with cell signaling pathways that regulate cell growth and apoptosis.

Biological Activity Data

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the induction of apoptosis.

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity in human cancer cell lines such as HeLa and MCF-7.

- Mechanistic Insights : Investigations into the mechanism revealed that the compound induces oxidative stress leading to mitochondrial dysfunction.

- Potential Therapeutic Uses : Given its dual action as an antiproliferative and antimicrobial agent, there is potential for this compound in therapeutic applications against cancer and bacterial infections.

Propiedades

IUPAC Name |

2-(5-bromo-4-ethoxy-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BBrF2O3/c1-6-19-12-9(16)7-8(10(17)11(12)18)15-20-13(2,3)14(4,5)21-15/h7H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPKZXHDSBVPTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)OCC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BBrF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.